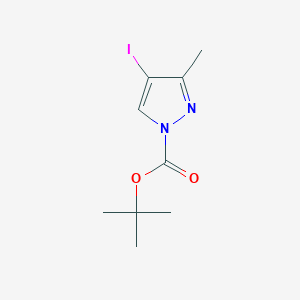

tert-Butyl 4-iodo-3-methyl-1H-pyrazole-1-carboxylate

Description

tert-Butyl 4-iodo-3-methyl-1H-pyrazole-1-carboxylate (CAS: 1269449-59-3) is a halogenated pyrazole derivative widely used as a synthetic intermediate in medicinal chemistry and organic synthesis. The compound features a pyrazole ring substituted with an iodine atom at position 4, a methyl group at position 3, and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₉H₁₂IN₂O₂, with a molecular weight of 322.14 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the pyrazole ring during synthetic transformations, while the iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) for functionalization .

Characterization data for this compound include:

- 1H NMR: Signals corresponding to the tert-butyl group (δ ~1.3–1.5 ppm), pyrazole ring protons (δ ~6.5–7.5 ppm), and methyl substituents (δ ~2.1–2.3 ppm).

- 13C NMR: Peaks for the carbonyl carbon (δ ~150–155 ppm), aromatic carbons (δ ~95–140 ppm), and tert-butyl carbons (δ ~25–30 ppm).

- Melting Point: Reported as 71–72°C for structurally related iodopyrazole derivatives .

Properties

IUPAC Name |

tert-butyl 4-iodo-3-methylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O2/c1-6-7(10)5-12(11-6)8(13)14-9(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNIJDNISGAHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination of 3-methyl-1H-pyrazole

The iodination typically starts from 3-methyl-1H-pyrazole or its derivatives. The iodination at the 4-position can be achieved using iodine sources under controlled conditions to ensure regioselectivity.

- Reagents and Conditions: Iodine or N-iodosuccinimide (NIS) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

- Outcome: Formation of 4-iodo-3-methyl-1H-pyrazole with high regioselectivity.

Boc Protection of the Pyrazole Nitrogen

Once the 4-iodo-3-methyl-1H-pyrazole is obtained, the nitrogen atom is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N).

-

- Dissolve 4-iodo-3-methyl-1H-pyrazole in THF or dichloromethane.

- Add triethylamine (1.5 equivalents) to neutralize the acid formed.

- Add di-tert-butyl dicarbonate (1.2 equivalents) slowly at room temperature.

- Stir the reaction mixture for 2 to 3 hours at room temperature.

- Workup involves washing with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify the product by column chromatography or recrystallization.

Yields: Reported yields range from 90% to 98%, indicating a highly efficient protection step.

Alternative Large-Scale Preparation

For industrial or larger scale synthesis, the reaction can be conducted in a reaction kettle with controlled temperature (20–35 °C) using THF as solvent and slow addition of di-tert-butyl dicarbonate to maintain temperature control.

- After completion, the reaction mixture is concentrated, and the product is precipitated by adding normal heptane, followed by cooling, filtering, and drying.

- Yields in large-scale reactions are approximately 90% with high purity (HPLC ~97.4%).

| Step | Reagents/Conditions | Scale | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Iodination of 3-methyl-pyrazole | Iodine or NIS in THF or DCM, room temp | 0.05 mol scale | Not explicitly reported | Extraction and drying | High regioselectivity at 4-position |

| Boc Protection | Di-tert-butyl dicarbonate (1.2 equiv), triethylamine (1.5 equiv), THF or DCM, 20–25 °C, 2–3 h | 20–40 mmol scale | 90–98 | Column chromatography or recrystallization | Efficient Boc protection with high yield |

| Large-scale Boc Protection | Same as above, controlled addition, 20–35 °C | Kilogram scale | ~90 | Precipitation with heptane, filtration | High purity product, industrially viable |

- The Boc protection step is robust and reproducible across different scales, with triethylamine serving as an effective base to neutralize the acid byproducts.

- The iodination step requires careful control to avoid polyiodination or side reactions; however, literature indicates high selectivity for the 4-position on the pyrazole ring.

- The purification methods, including recrystallization and silica gel chromatography, yield the compound in analytically pure form suitable for further synthetic applications.

- The use of tetrahydrofuran as a solvent is preferred for both iodination and Boc protection due to its ability to dissolve reactants and ease of removal.

- Large-scale synthesis protocols demonstrate the feasibility of producing this compound in quantities suitable for industrial research and development.

The preparation of tert-butyl 4-iodo-3-methyl-1H-pyrazole-1-carboxylate is well-established through iodination of the pyrazole ring followed by Boc protection of the nitrogen. The methods provide high yields and purity, with scalable procedures available for industrial synthesis. The key parameters include the choice of solvent, base, and controlled addition of reagents to maintain reaction temperature and selectivity. These preparation methods form a reliable foundation for the synthesis of pyrazole derivatives in medicinal and synthetic chemistry.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-iodo-3-methyl-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed:

Substitution Reactions: Products with different substituents replacing the iodine atom.

Coupling Reactions: Biaryl or other coupled products.

Reduction Reactions: Hydrogenated pyrazole derivatives.

Scientific Research Applications

Synthetic Applications

tert-Butyl 4-iodo-3-methyl-1H-pyrazole-1-carboxylate serves as a versatile intermediate in the synthesis of various biologically active compounds. Its applications can be categorized into several key areas:

Pharmaceutical Development

The compound has been identified as a valuable precursor in the synthesis of AMPA receptor modulators, which are important for treating neurological disorders such as schizophrenia and Alzheimer's disease. The synthesis of derivatives that enhance AMPA receptor function has been a focal point in medicinal chemistry .

Agrochemical Synthesis

The compound's structural characteristics make it suitable for developing herbicides and fungicides. Research indicates that pyrazole derivatives exhibit herbicidal activity, making this compound a potential candidate for agrochemical formulations .

Cross-Coupling Reactions

The compound can participate in cross-coupling reactions, such as Sonogashira coupling, which allows for the creation of complex molecular architectures. This application is particularly relevant in the synthesis of novel materials and pharmaceuticals .

Case Study 1: Synthesis of AMPA Receptor Agonists

A study demonstrated the use of this compound as an intermediate in synthesizing compounds that act as agonists at AMPA receptors. The synthesized compounds showed promising results in enhancing synaptic plasticity, which is crucial for cognitive functions .

Case Study 2: Development of Herbicides

Research focused on modifying pyrazole derivatives, including this compound, to improve herbicidal efficacy. The modifications led to compounds with enhanced selectivity and potency against specific weed species, indicating the compound's potential in agricultural applications .

Comparative Analysis of Synthetic Methods

The following table summarizes different synthetic routes for obtaining this compound and its derivatives:

| Method | Starting Materials | Yield | Conditions |

|---|---|---|---|

| Method A | 4-Iodopyrazole, Di-tert-butyl dicarbonate | 90% | THF, Triethylamine, r.t., 3 hours |

| Method B | 4-Iodopyrazole, Hexamethylditin | 100% | Tetrahydrofuran, Pd(Ph₃P)₄, Nitrogen atmosphere |

| Method C | Various substituted pyrazoles | Variable | Sonogashira conditions |

Mechanism of Action

The mechanism of action of tert-Butyl 4-iodo-3-methyl-1H-pyrazole-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are subject to ongoing research, with potential implications for drug development and therapeutic applications.

Comparison with Similar Compounds

tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate (CAS: 121669-70-3)

- Key Differences : Lacks the 3-methyl group, resulting in reduced steric hindrance and altered reactivity in cross-coupling reactions.

- Applications : Used in Suzuki-Miyaura couplings but with lower regioselectivity compared to the 3-methyl derivative due to unhindered reaction sites .

- Similarity Score : 0.75 (based on functional group and halogen presence) .

tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate (CAS: 1150271-23-0)

- Key Differences : Bromine substituent at position 4 instead of iodine. Bromine’s lower electronegativity and larger atomic radius reduce its efficacy in oxidative coupling reactions.

- Applications : Less reactive in Stille couplings compared to iodo derivatives but more cost-effective for small-scale syntheses .

- Similarity Score : 0.77 .

Analogues with Modified Substituents

tert-Butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate (CAS: 857283-71-7)

tert-Butyl 4-hydroxy-3-methyl-1H-pyrazole-1-carboxylate (CAS: 1394947-71-7)

- Key Differences : Hydroxyl group replaces iodine at position 4, enabling hydrogen bonding but eliminating utility in metal-catalyzed couplings.

- Applications : Used as a scaffold for prodrug design or solubility enhancement .

Non-Pyrazole Heterocyclic Analogues

tert-Butyl 4-iodo-2-(4-methoxyphenyl)-1H-pyrrole-1-carboxylate (Compound 11 in )

- Key Differences : Pyrrole ring instead of pyrazole, altering aromaticity and electronic properties. The methoxyphenyl group introduces π-π stacking capabilities.

- Applications: Demonstrated 73% yield in Sonogashira couplings, highlighting superior reactivity compared to pyrazole derivatives in specific contexts .

Data Tables

Table 1: Comparative Properties of Selected Analogues

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | 1269449-59-3 | C₉H₁₂IN₂O₂ | 4-I, 3-Me | 71–72* | Cross-coupling reactions |

| tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | 121669-70-3 | C₈H₁₁IN₂O₂ | 4-I | N/A | Suzuki-Miyaura couplings |

| tert-Butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate | 857283-71-7 | C₁₀H₁₅IN₂O₂ | 4-I, 3-Me, 5-Me | 71–72 | Crystallography |

| tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate | 1150271-23-0 | C₈H₁₁BrN₂O₂ | 4-Br | N/A | Small-scale syntheses |

*Reported for structurally related compounds .

Research Findings and Implications

- Reactivity Trends : The 3-methyl group in this compound enhances regioselectivity in cross-couplings by directing reactions to the iodine-bearing position .

- Stability : Derivatives with additional methyl groups (e.g., 3,5-dimethyl) exhibit improved thermal stability, making them suitable for high-temperature reactions .

- Crystallographic Utility : Iodine’s high electron density facilitates precise X-ray crystallographic analysis, as demonstrated in SHELX-refined structures .

This analysis underscores the compound’s versatility as a building block, with structural modifications tailoring it for specific synthetic or analytical goals.

Biological Activity

tert-Butyl 4-iodo-3-methyl-1H-pyrazole-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is CHINO, with a molecular weight of approximately 294.09 g/mol. The structure includes a tert-butyl group , an iodine atom , and a pyrazole ring , which is a common pharmacophore in many bioactive compounds. The presence of the carboxylate group enhances its reactivity, making it suitable for various synthetic applications .

Inhibition of Cytochrome P450 Enzymes

Research has demonstrated that this compound acts as an inhibitor of cytochrome P450 enzymes , specifically CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, and their inhibition can significantly affect the pharmacokinetics of co-administered drugs.

| Enzyme | Inhibition Type | Relevance in Drug Metabolism |

|---|---|---|

| CYP1A2 | Competitive | Influences the metabolism of various therapeutic agents |

| CYP2C19 | Competitive | Affects the metabolism of drugs such as clopidogrel |

Antitumor Activity

Preliminary studies indicate that derivatives of pyrazole compounds, including this compound, exhibit antiproliferative activity against several cancer cell lines. For instance, compounds related to this structure have shown growth inhibition in human colon carcinoma cells (HCT116) with significant GI values, suggesting potential as anticancer agents .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : By binding to the active sites of cytochrome P450 enzymes, it prevents the metabolism of other drugs.

- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase .

Case Study 1: Antiproliferative Effects

In a study examining various pyrazole derivatives, this compound was evaluated for its cytotoxic effects on HCT116 cells. The compound demonstrated a GI value indicative of moderate potency against these cells, supporting its potential role in cancer therapy .

Case Study 2: Drug Interaction Potential

A pharmacokinetic study highlighted the implications of using this compound alongside other medications metabolized by CYP enzymes. The inhibition profile suggests that careful monitoring is necessary when co-administering drugs that utilize these metabolic pathways.

Applications in Drug Discovery

Given its biological activity, this compound is being explored for:

- Lead Compound Development : As a starting point for synthesizing more complex molecules with enhanced biological properties.

- Chemical Probes : To investigate metabolic pathways and drug interactions in biological systems.

Q & A

Q. Table 1. Crystallographic Parameters for tert-Butyl Pyrazole Derivatives

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P1 (triclinic) | |

| Lattice constants | a = 6.0568 Å, b = 12.0047 Å | |

| R factor | 0.043 | |

| Data-to-parameter ratio | 17.2 |

Q. Table 2. Synthetic Optimization Parameters

| Condition | Optimal Value | Evidence |

|---|---|---|

| Reaction temperature | 50°C (for cycloaddition) | |

| Solvent system | THF/water (1:1) | |

| Purification method | Silica gel (CH₂Cl₂/MeOH) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.